N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-(2-ethyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide
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Overview
Description
N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-(2-ethyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide: is a synthetic organic compound with a complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-(2-ethyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide typically involves multiple steps:
Formation of the Benzodioxepin Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the 3,4-dihydro-2H-1,5-benzodioxepin ring.
Attachment of the Ethyl Group: The ethyl group is introduced via alkylation reactions, often using ethyl halides in the presence of a base.
Formation of the Dioxino-Benzimidazole Moiety: This involves the cyclization of suitable precursors to form the dioxino-benzimidazole structure.
Coupling Reactions: The final step involves coupling the benzodioxepin and dioxino-benzimidazole moieties through an acetamide linkage, typically using amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and benzodioxepin rings.
Reduction: Reduction reactions can occur at various sites, potentially leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, especially at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology
Biologically, it may exhibit interesting interactions with enzymes and receptors, making it a candidate for drug development.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry
Industrially, it may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-(2-ethyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-(2-ethyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide: can be compared with other compounds containing benzodioxepin or benzimidazole moieties.
Benzodioxepin Derivatives: These compounds share the benzodioxepin ring and may exhibit similar chemical reactivity and biological activity.
Benzimidazole Derivatives: Compounds with the benzimidazole structure are known for their diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which may confer distinct chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C24H27N3O5 |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-(2-ethyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-3-yl)acetamide |
InChI |
InChI=1S/C24H27N3O5/c1-3-23-26-17-12-21-22(32-10-9-31-21)13-18(17)27(23)14-24(28)25-15(2)16-5-6-19-20(11-16)30-8-4-7-29-19/h5-6,11-13,15H,3-4,7-10,14H2,1-2H3,(H,25,28) |
InChI Key |
HPFFWEFMXCFECE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=CC3=C(C=C2N1CC(=O)NC(C)C4=CC5=C(C=C4)OCCCO5)OCCO3 |
Origin of Product |
United States |
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